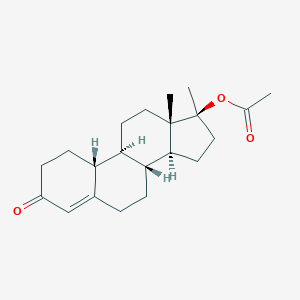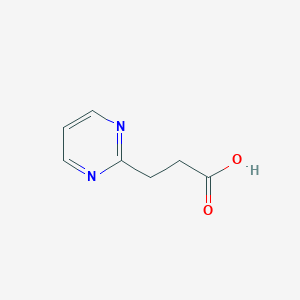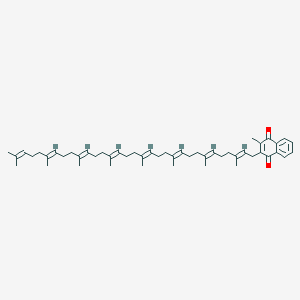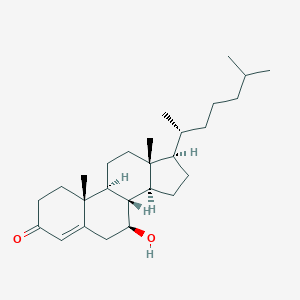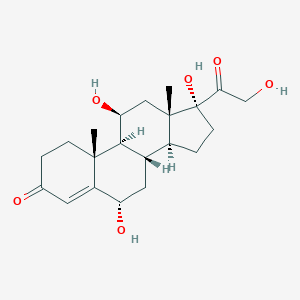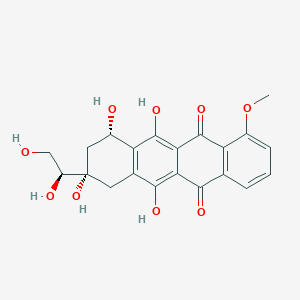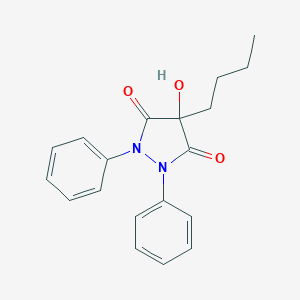
4-Hydroxyphenylbutazone
Vue d'ensemble
Description
Synthesis Analysis
4-Hydroxyphenylbutazone can be synthesized through various chemical processes. One method involves the synthesis of [4−14C] phenylbutazone, where [2−14C] diethyl malonate is reacted with n-butyl bromide, and the product is condensed with hydrazobenzene. This process yields 4-hydroxyphenylbutazone as an oxidation product of phenylbutazone under certain conditions (Ayrey & Yeomans, 1974).
Molecular Structure Analysis
The molecular structure of 4-hydroxyphenylbutazone features a hydroxy group in the butyl side chain. This structural characteristic is significant as it influences the compound's reactivity and physical properties. The presence of hydroxy groups has been detailed in the synthesis of derivatives of phenylbutazone, highlighting the compound's versatile structural framework (Denss, Häfliger, & Goodwin, 1957).
Chemical Reactions and Properties
4-Hydroxyphenylbutazone undergoes various chemical reactions, including oxygenation and chlorination. It has been observed that the center carbon atom of the 1,3-diketone moiety of phenylbutazone can be oxidized, leading to metabolites such as 4-hydroxyphenylbutazone, 4-hydroperoxyphenylbutazone, and 4-chlorophenylbutazone. These reactions are facilitated by enzymes present in leukocyte extract, demonstrating the compound's reactivity and the potential for generating diverse metabolites (Ichihara et al., 1986).
Physical Properties Analysis
The physical properties of 4-hydroxyphenylbutazone, such as solubility, melting point, and crystal structure, are crucial for its application and handling. The modulated structure of 4-hydroxyphenyl 6-O-[(3R)-3,4-dihydroxy-2-methylenebutanoyl]-β-D-glucopyranoside, a related compound, provides insights into the complexity of the structural arrangements that can influence these physical properties (Rae, Rasmussen, & Willis, 1998).
Chemical Properties Analysis
The chemical properties of 4-hydroxyphenylbutazone, including its reactivity with other compounds and its role as an inhibitor in biochemical processes, are of interest. It is a potent inhibitor of cytokine production, showcasing its significant biochemical activity and potential therapeutic applications. This property is exemplified in its ability to inhibit cytokine production by monocytes and lymphocytes, highlighting its chemical properties and potential use in immunosuppressive therapy (ten Brinke et al., 2005).
Applications De Recherche Scientifique
Quantitative Histopathology and Chromosome Polysomy
A trial examined 4-Hydroxyphenyl-retinamide (4-HPR), a compound related to 4-Hydroxyphenylbutazone, for its potential in inhibiting carcinogenesis, as demonstrated in vitro and animal models. The study, conducted on patients with cervical intraepithelial neoplasia, utilized quantitative pathology and chromosome 9 polysomy to understand the biology and quantify clinical histopathologic changes observed. Despite the lack of activity at the tested dosage, the study provided valuable insights into the methodology for assessing the effects of such compounds on cancer cells (Yamal et al., 2004).
Immunoenhancing Effects in Breast Cancer
Research on N-(4-hydroxyphenyl) retinamide (4-HPR), also related to 4-Hydroxyphenylbutazone, explored its antineoplastic action mechanism, which remains largely unknown. A study investigating the natural killer (NK) activity in women treated with 4-HPR as part of a phase III trial on chemoprevention of contralateral disease in mastectomized women revealed that 4-HPR treatment significantly augmented NK activity compared to placebo. This suggests a potential immunoenhancing effect of 4-HPR, which may contribute to its antineoplastic properties (Villa et al., 1993).
Metabolic Implications in Diabetes
A multiplatform metabolomics study in an epidemiological setting evaluated the metabolic footprint of diabetes, where concentrations of over 420 unique small molecules were determined in the blood. While the study did not specifically mention 4-Hydroxyphenylbutazone, the comprehensive measurement of endogenous metabolites provides a context for understanding the broader implications of metabolic alterations in disease states and the potential role of compounds like 4-Hydroxyphenylbutazone in modulating these metabolic pathways (Suhre et al., 2010).
Chemoprevention in Breast Cancer
4-Hydroxyphenylbutazone-related compound, Fenretinide (4-HPR), was studied for its efficacy in the inhibition of breast cancer in rats, demonstrating its potential as a safer and less teratogenic option compared to other retinoids. The ability of 4-HPR to concentrate in breast tissue rather than the liver suggests a targeted approach for chemoprevention in breast cancer, providing a basis for further exploration of related compounds like 4-Hydroxyphenylbutazone in similar contexts (Veronesi et al., 1992).
Safety And Hazards
Propriétés
IUPAC Name |
4-butyl-4-hydroxy-1,2-diphenylpyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-3-14-19(24)17(22)20(15-10-6-4-7-11-15)21(18(19)23)16-12-8-5-9-13-16/h4-13,24H,2-3,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEBWXHYBNAYKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168584 | |
| Record name | 4-Hydroxyphenylbutazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyphenylbutazone | |
CAS RN |
16860-43-8 | |
| Record name | 4-Butyl-4-hydroxy-1,2-diphenyl-3,5-pyrazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16860-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyphenylbutazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016860438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC382672 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382672 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyphenylbutazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYPHENYLBUTAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4ROQ243U3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




